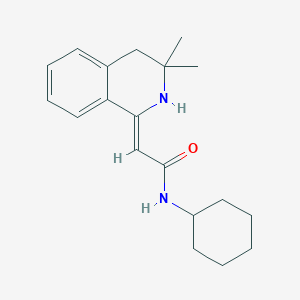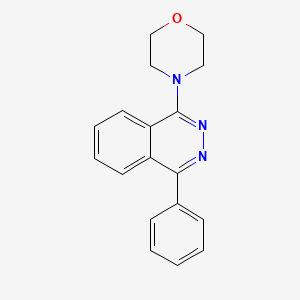![molecular formula C19H20N2O5 B5917799 phenyl 4-hydroxy-2-{[(2-methoxyphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5917799.png)
phenyl 4-hydroxy-2-{[(2-methoxyphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 4-hydroxy-2-{[(2-methoxyphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate, also known as PHCCC, is a synthetic compound that has been found to modulate the activity of the metabotropic glutamate receptor subtype 4 (mGluR4). This receptor is involved in the regulation of neurotransmitter release and synaptic plasticity, making it a potential target for the treatment of neurological disorders such as Parkinson's disease, schizophrenia, and addiction.
Mechanism of Action
Phenyl 4-hydroxy-2-{[(2-methoxyphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate acts as a positive allosteric modulator of mGluR4, which means that it enhances the activity of the receptor in response to the binding of its endogenous ligand, glutamate. This leads to the inhibition of neurotransmitter release, which can have both inhibitory and excitatory effects depending on the type of neuron and the location of the receptor.
Biochemical and Physiological Effects:
phenyl 4-hydroxy-2-{[(2-methoxyphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate has been shown to have a number of biochemical and physiological effects in preclinical models. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons. It has also been found to reduce oxidative stress and inflammation in the brain, which are thought to contribute to the development and progression of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using phenyl 4-hydroxy-2-{[(2-methoxyphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate in lab experiments is its specificity for mGluR4, which allows researchers to study the effects of modulating this receptor without affecting other receptors or neurotransmitter systems. However, one limitation of using phenyl 4-hydroxy-2-{[(2-methoxyphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate is its relatively low potency and selectivity compared to other mGluR4 modulators, which can make it more difficult to achieve consistent and reproducible results.
Future Directions
There are several potential future directions for research on phenyl 4-hydroxy-2-{[(2-methoxyphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate and its effects on neurological disorders. One area of interest is the development of more potent and selective mGluR4 modulators that can be used in clinical trials. Another area of interest is the investigation of the long-term effects of phenyl 4-hydroxy-2-{[(2-methoxyphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate treatment on neuronal function and plasticity, as well as its potential for neuroprotection and neurorestoration in human patients with neurological disorders. Finally, there is a need for further research on the mechanisms underlying the effects of phenyl 4-hydroxy-2-{[(2-methoxyphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate on neurotransmitter release and synaptic plasticity, which could provide insights into the pathophysiology of neurological disorders and the development of new treatments.
Synthesis Methods
Phenyl 4-hydroxy-2-{[(2-methoxyphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate can be synthesized using a multi-step process that involves the reaction of 4-hydroxyphenylpyruvic acid with 2-methoxyaniline, followed by the addition of a carbonyl group and a pyrrolidine ring. The final product is obtained through purification and crystallization.
Scientific Research Applications
Phenyl 4-hydroxy-2-{[(2-methoxyphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate has been extensively studied in preclinical models of neurological disorders, where it has been shown to have neuroprotective and neurorestorative effects. In particular, phenyl 4-hydroxy-2-{[(2-methoxyphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate has been found to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease. It has also been shown to reduce drug-seeking behavior in animal models of addiction.
properties
IUPAC Name |
phenyl 4-hydroxy-2-[(2-methoxyphenyl)carbamoyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-25-17-10-6-5-9-15(17)20-18(23)16-11-13(22)12-21(16)19(24)26-14-7-3-2-4-8-14/h2-10,13,16,22H,11-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCOGJYMCBDINY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2CC(CN2C(=O)OC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 4-hydroxy-2-[(2-methoxyphenyl)carbamoyl]pyrrolidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

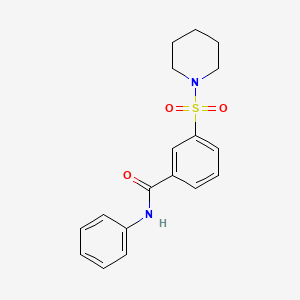

![4-methoxy-6-piperidin-1-yl-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine](/img/structure/B5917731.png)
![N-[5-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5917739.png)
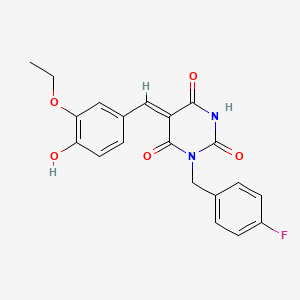
![N-{2-[2,6-dimethyl-4-(4-morpholinylsulfonyl)phenoxy]ethyl}acetamide](/img/structure/B5917748.png)
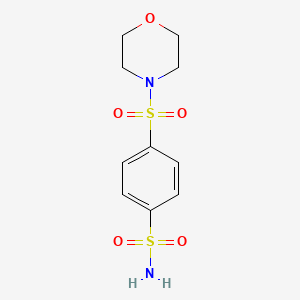
![5-({[2-(diethylamino)ethyl]amino}methylene)-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5917769.png)
![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5917773.png)
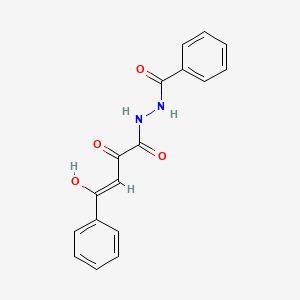
![N-{amino[(5-methyl-1,3-benzoxazol-2-yl)amino]methylene}benzamide](/img/structure/B5917787.png)
![dimethyl [3-(2-furyl)-2-propen-1-ylidene]malonate](/img/structure/B5917810.png)
